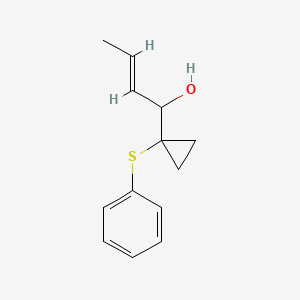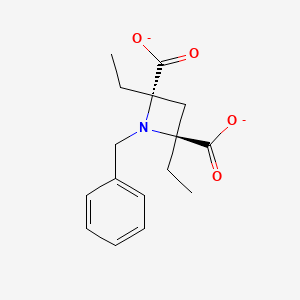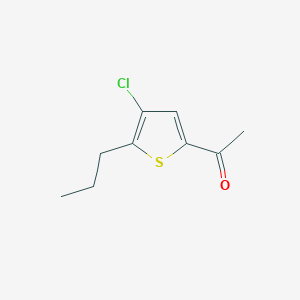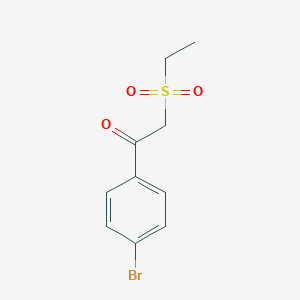
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is an organic compound characterized by the presence of a bromophenyl group and an ethanone moiety with an ethylsulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone and ethylsulfonyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
1-(4-Methylphenyl)-2-(ethylsulfonyl)ethanone: Contains a methyl group instead of a bromine atom, affecting its reactivity and interactions.
1-(4-Chlorophenyl)-2-(ethylsulfonyl)ethanone: Similar structure but with a chlorine atom, which can influence its chemical properties and applications.
Uniqueness
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is unique due to the presence of both a bromophenyl group and an ethylsulfonyl substituent. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrO3S |
|---|---|
Peso molecular |
291.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-ethylsulfonylethanone |
InChI |
InChI=1S/C10H11BrO3S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Clave InChI |
OOVNOWDRSFBAKJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
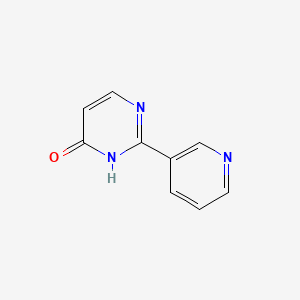

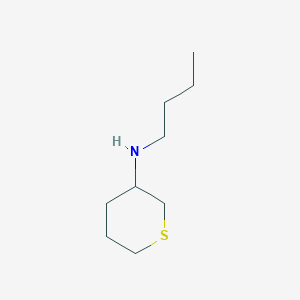

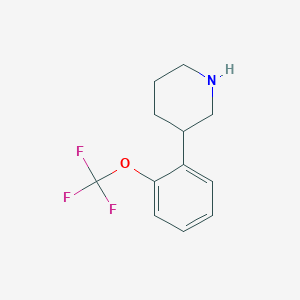
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

